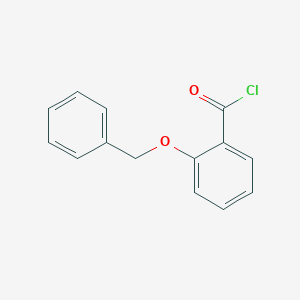

2-(Benzyloxy)benzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-phenylmethoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDFRSCTQXOUAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451366 | |

| Record name | 2-Benzyloxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4349-62-6 | |

| Record name | 2-Benzyloxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Benzyloxybenzoylchloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Benzyloxy)benzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety considerations for 2-(benzyloxy)benzoyl chloride (CAS No: 4349-62-6). As a bifunctional molecule incorporating both a reactive acyl chloride and a protective benzyloxy group, this compound serves as a versatile intermediate in organic synthesis. This document consolidates available data on its chemical characteristics and outlines general experimental protocols. Due to the limited availability of specific experimental and spectroscopic data in public databases, information from structurally related compounds is utilized for illustrative purposes where noted. This guide is intended to support researchers and professionals in drug development and medicinal chemistry in leveraging the synthetic potential of this compound.

Core Chemical Properties

This compound is an organic compound featuring a benzoyl chloride moiety substituted at the 2-position with a benzyloxy group. This structure provides two key reactive sites: the highly electrophilic acyl chloride and the ether linkage, which can be cleaved under certain conditions.

Physical and Chemical Data

Quantitative data for this compound is summarized in the table below. It is important to note that some of this data is predicted and should be confirmed experimentally.

| Property | Value | Reference |

| CAS Number | 4349-62-6 | |

| Molecular Formula | C₁₄H₁₁ClO₂ | |

| Molecular Weight | 246.69 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid/solid | [2] |

| Melting Point | 63-68 °C | |

| Boiling Point (Predicted) | 377.3 ± 17.0 °C | |

| Density (Predicted) | 1.230 ± 0.06 g/cm³ | |

| XLogP3 (Predicted) | 3.9 | [2] |

| Purity | ≥95% (as commercially available) |

Synthesis and Purification

The primary route for the synthesis of this compound is the conversion of the corresponding carboxylic acid, 2-(benzyloxy)benzoic acid, using a suitable chlorinating agent.

Experimental Protocol: Synthesis via Phosphorus Pentachloride

This protocol is based on the cited method by Chimiak and Neilands and general procedures for the synthesis of acyl chlorides.[1]

Objective: To synthesize this compound from 2-(benzyloxy)benzoic acid.

Materials:

-

2-(Benzyloxy)benzoic acid

-

Phosphorus(V) chloride (PCl₅)

-

Anhydrous diethyl ether

-

Anhydrous hexane

-

Round-bottom flask with reflux condenser and gas trap

-

Magnetic stirrer

-

Rotary evaporator

Methodology:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-(benzyloxy)benzoic acid in anhydrous diethyl ether.

-

Cool the mixture in an ice bath and add solid phosphorus(V) chloride portion-wise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the evolution of HCl gas ceases and the reaction is complete (monitor by TLC).

-

Filter the reaction mixture to remove any solid byproducts.

-

Remove the solvent in vacuo using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) or by vacuum distillation.

Diagram: Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Applications

As a typical acyl chloride, this compound is a reactive compound that serves as a versatile intermediate in organic synthesis.

Key Reactions

-

Hydrolysis: Reacts with water, often vigorously, to form 2-(benzyloxy)benzoic acid and hydrochloric acid.[2] This necessitates handling under anhydrous conditions.

-

Reactions with Nucleophiles: Readily reacts with alcohols to form esters and with amines to form amides. This is a primary application in the construction of more complex molecules.

-

Friedel-Crafts Acylation: Can be used to introduce the 2-(benzyloxy)benzoyl group onto aromatic rings in the presence of a Lewis acid catalyst.[2]

Applications in Drug Development and Medicinal Chemistry

The dual functionality of the molecule allows for its use in creating libraries of compounds for screening. The acyl chloride can be reacted with a variety of nucleophiles, and the benzyloxy group can be later deprotected to reveal a phenol, providing another point for modification.

Diagram: Potential Signaling Pathway Interaction

Caption: Hypothesized inhibition of prostaglandin production by derivatives.

Spectroscopic and Toxicological Data

Spectroscopic Data (Predicted)

Specific, experimentally verified spectroscopic data for this compound is not widely available in public databases. The following table provides predicted characteristic signals based on the analysis of its structural components.

| Spectroscopy | Characteristic Signals |

| ¹H NMR | Aromatic protons (m, 9H), Methylene protons (-CH₂-) (s, 2H) |

| ¹³C NMR | Carbonyl carbon (C=O), Aromatic carbons, Methylene carbon (-CH₂-) |

| FT-IR (cm⁻¹) | C=O stretch (acyl chloride) (~1770-1800), C-O stretch (ether) (~1250 and 1050), Aromatic C=C stretch (~1600-1450) |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 246, Fragments corresponding to the loss of Cl, COCl, and the benzyl group. |

Toxicological and Safety Data

This compound is classified as a hazardous substance.

GHS Hazard Statements:

Handling and Safety Precautions:

-

Handle in a well-ventilated fume hood.[2]

-

Wear appropriate personal protective equipment (gloves, safety goggles, lab coat).[2]

-

Store in a cool, dry place, away from moisture and incompatible materials (e.g., water, alcohols, bases).

-

As an acyl chloride, it is corrosive and moisture-sensitive, reacting with atmospheric moisture to release HCl gas.[2]

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis and drug discovery. Its dual functionality allows for a range of chemical transformations. While there is a notable lack of detailed, publicly available experimental and spectroscopic data for this specific compound, its properties can be largely inferred from the well-understood chemistry of acyl chlorides and benzyl ethers. Researchers working with this compound should exercise caution due to its corrosive nature and should consider experimentally verifying its properties for their specific applications.

References

An In-depth Technical Guide to 2-(Benzyloxy)benzoyl chloride (CAS 4349-62-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(benzyloxy)benzoyl chloride, a versatile bifunctional reagent crucial for advanced organic synthesis. The document details its physicochemical properties, established synthesis protocols, chemical reactivity, and applications, with a focus on its utility in pharmaceutical and materials science research.

Core Physicochemical and Safety Data

This compound is a solid organic compound valued for its reactive acyl chloride group and the presence of a benzyl ether, which can also serve as a protecting group.[1][2] Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4349-62-6 | [3][4][5] |

| Molecular Formula | C₁₄H₁₁ClO₂ | [3][5] |

| Molecular Weight | 246.69 g/mol | [3][5] |

| Appearance | Solid | [6][7][8] |

| Melting Point | 63-68 °C | [6][7][8] |

| Boiling Point | 377.3 ± 17.0 °C (Predicted) | [6][7] |

| Density | 1.230 ± 0.06 g/cm³ (Predicted) | [6][7] |

| Storage Temperature | 2-8°C | [6][7][8] |

Table 2: Hazard and Safety Information

| Hazard Identification | GHS Classification and Precautionary Statements | Reference(s) |

| Signal Word | Danger | [8] |

| Hazard Codes | C, N (Corrosive, Dangerous for the environment) | [3] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. H410: Very toxic to aquatic life with long-lasting effects. | [8] |

| Risk Statements | R34: Causes burns. R50/53: Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment. | [3] |

| Safety Statements | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/37/39: Wear suitable protective clothing, gloves, and eye/face protection. S45: In case of accident or if you feel unwell, seek medical advice immediately. S60/61: This material and its container must be disposed of as hazardous waste. Avoid release to the environment. | [3] |

| RIDADR | UN 3261, Class 8, Packing Group II | [3] |

Synthesis and Experimental Protocols

The most common and effective method for synthesizing this compound is the chlorination of its corresponding alcohol, 2-(benzyloxy)benzoic acid, or via other precursors. A widely used laboratory-scale synthesis involves the reaction of 2-(benzyloxy)benzoic acid with a chlorinating agent like thionyl chloride or phosphorus pentachloride.[5][9]

Synthesis from 2-(Benzyloxy)benzoic Acid using Thionyl Chloride

This protocol describes a standard and highly effective method for converting 2-(benzyloxy)benzoic acid to the corresponding acyl chloride.

Detailed Experimental Protocol

Objective: To synthesize this compound from 2-(benzyloxy)benzoic acid.

Materials:

-

2-(Benzyloxy)benzoic acid (1.0 eq)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Thionyl chloride (SOCl₂) (1.1 - 1.2 eq)

-

N,N-Dimethylformamide (DMF) (catalytic, 1-2 drops)

-

Crushed ice

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Under an inert atmosphere (N₂ or Ar), dissolve 2-(benzyloxy)benzoic acid in anhydrous dichloromethane in a round-bottom flask.[9]

-

Cool the stirred solution to 0°C using an ice-water bath.[9]

-

Add a catalytic amount of DMF (1-2 drops per 10 mmol of acid).[9]

-

Slowly add thionyl chloride dropwise to the solution. Gas evolution (HCl, SO₂) will be observed.[9]

-

After the addition is complete, stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[9]

-

Continue stirring for 2-4 hours, monitoring the reaction's completion by Thin-Layer Chromatography (TLC). The reaction is complete when the spot for the starting acid has disappeared.[9]

-

Once complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice to quench excess thionyl chloride.[9]

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with CH₂Cl₂.[9]

-

Combine the organic layers and wash sequentially with cold saturated NaHCO₃ solution and brine.[9]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[9]

-

If necessary, the product can be further purified by column chromatography on silica gel.[10]

Potential Side Reactions

During synthesis, side reactions can occur, primarily due to the reactivity of the starting materials and products, especially in the presence of moisture or impurities.

Chemical Reactivity and Applications

As a typical acyl chloride, this compound is a potent electrophile at the carbonyl carbon and serves as a versatile intermediate in organic synthesis.[11]

Key Reactions

The acyl chloride moiety readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.

-

Hydrolysis: It reacts with water, often vigorously, to form 2-(benzyloxy)benzoic acid and hydrochloric acid. This moisture sensitivity necessitates handling under anhydrous conditions.

-

Esterification & Amidation: The compound reacts readily with alcohols and amines (primary and secondary) to form the corresponding esters and amides, respectively. These reactions are fundamental to its use as a building block.[12]

-

Friedel-Crafts Acylation: With aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃), it can be used to introduce the 2-(benzyloxy)benzoyl group, forming diaryl ketones.

Applications in Research and Development

The unique structure of this compound makes it a valuable tool in several areas:

-

Pharmaceutical and Medicinal Chemistry: It serves as a key intermediate in the synthesis of complex molecular scaffolds for drug discovery.[10][11][13] The benzyloxybenzyl moiety is a structural motif present in various biologically active molecules.[10]

-

Protecting Group Chemistry: The benzyl group on the phenolic oxygen can act as a stable protecting group. After the acyl chloride has been used in a synthetic step, the benzyl group can be removed via hydrogenolysis (e.g., H₂, Pd/C) to reveal a free phenol, adding another layer of synthetic utility.[2]

-

Heterocyclic Synthesis: Its bifunctional nature is exploited in the construction of heterocyclic systems, such as dibenz[b,f]oxepines and acridines, which are important pharmacophores.[1]

-

Polymer Chemistry: While not widely documented, its structure suggests potential as an initiator for controlled polymerization reactions like Atom Transfer Radical Polymerization (ATRP), and the benzyloxy group allows for post-polymerization modification to create functional polymers.[2]

Spectroscopic Data

While a comprehensive, publicly available experimental spectrum for this compound is limited, data for the closely related benzoyl chloride provides a useful reference for identifying key functional group peaks.

Table 3: Predicted and Reference Spectroscopic Data

| Spectroscopy Type | Key Features (Reference: Benzoyl Chloride) | Expected Features for this compound |

| IR (Infrared) | Strong C=O stretch at ~1770-1790 cm⁻¹ (acyl chloride). Aromatic C=C stretches at ~1450-1600 cm⁻¹. | Strong C=O stretch (~1770-1790 cm⁻¹). C-O-C stretch (ether) at ~1050-1250 cm⁻¹. Aromatic C-H and C=C stretches. |

| ¹³C NMR | Carbonyl carbon (C=O) at ~168 ppm. Aromatic carbons at ~128-135 ppm. | Carbonyl carbon (~165-170 ppm). Methylene carbon (-O-CH₂-) at ~70 ppm. Aromatic carbons (~110-160 ppm). |

| ¹H NMR | Aromatic protons at ~7.5-8.2 ppm. | Aromatic protons (~6.9-8.0 ppm). Methylene protons (-O-CH₂-) as a singlet at ~5.1 ppm. |

Note: Expected chemical shifts are estimates and can vary based on solvent and experimental conditions. Researchers should obtain experimental data for definitive characterization.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound CAS#: 4349-62-6 [amp.chemicalbook.com]

- 4. This compound | 4349-62-6 [chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. 4349-62-6 | CAS DataBase [chemicalbook.com]

- 7. This compound CAS#: 4349-62-6 [chemicalbook.com]

- 8. 2-ベンジルオキシベンゾイルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. echemi.com [echemi.com]

- 12. reddit.com [reddit.com]

- 13. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights - Gunjal Industries [gunjalindustries.com]

An In-depth Technical Guide to 2-(Benzyloxy)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 2-(benzyloxy)benzoyl chloride. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Molecular Data

This compound, with the IUPAC name 2-(phenylmethoxy)benzoyl chloride, is a versatile chemical intermediate. Its core quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 4349-62-6[1] |

| Molecular Formula | C₁₄H₁₁ClO₂[1][2] |

| Molecular Weight | 246.69 g/mol [1][2] |

| Appearance | Solid[3] |

| Melting Point | 63-68 °C |

| Boiling Point | 377.3±17.0 °C (Predicted) |

| Density | 1.230±0.06 g/cm³ (Predicted) |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)Cl |

| InChI Key | ITDFRSCTQXOUAC-UHFFFAOYSA-N |

Molecular Structure and Properties

This compound is an aromatic acyl chloride characterized by a benzoyl chloride moiety substituted at the ortho position with a benzyloxy group. This dual functionality, an acyl chloride and an ether, makes it a valuable reagent in organic synthesis.[4] The presence of the reactive acyl chloride group allows for facile nucleophilic acyl substitution reactions, while the benzyloxy group can be manipulated in subsequent synthetic steps. The compound is sensitive to moisture and will hydrolyze to form 2-(benzyloxy)benzoic acid and hydrochloric acid.[4]

Synthesis of this compound

The primary and most direct method for the synthesis of this compound is the chlorination of 2-(benzyloxy)benzoic acid. Several chlorinating agents can be employed for this transformation, with thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) being the most common.[2][5]

Experimental Protocol: Synthesis from 2-(Benzyloxy)benzoic Acid with Thionyl Chloride

This protocol describes a general procedure for the preparation of this compound using thionyl chloride, a widely used and effective chlorinating agent for carboxylic acids.

Materials:

-

2-(Benzyloxy)benzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Catalytic amount of N,N-dimethylformamide (DMF) (optional)

Equipment:

-

Round-bottom flask equipped with a magnetic stir bar

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-(benzyloxy)benzoic acid in anhydrous dichloromethane.

-

Optionally, add a catalytic amount of N,N-dimethylformamide (a few drops).

-

Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the suspension via a dropping funnel at room temperature.

-

After the addition is complete, gently heat the reaction mixture to reflux. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of both the benzoyl and benzyl groups, as well as a singlet for the benzylic methylene protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. Key signals would include the carbonyl carbon of the acyl chloride, the carbons of the two aromatic rings, and the benzylic methylene carbon.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. The most prominent and characteristic absorption band would be the strong C=O stretching vibration of the acyl chloride, typically found in the region of 1770-1815 cm⁻¹. Other significant absorptions would include C-O stretching for the ether linkage and C-H stretching for the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of this compound. Common fragmentation patterns would involve the loss of the chlorine atom and cleavage of the benzylic ether bond.

Chemical Reactivity and Applications

This compound is a reactive intermediate that participates in a variety of chemical transformations, making it a valuable building block in organic synthesis.

Nucleophilic Acyl Substitution

The acyl chloride functionality is highly susceptible to attack by nucleophiles. This allows for the synthesis of a wide range of derivatives:

-

Hydrolysis: Reacts with water to form 2-(benzyloxy)benzoic acid.[4]

-

Esterification: Reacts with alcohols to yield the corresponding esters.[4]

-

Amidation: Reacts with primary or secondary amines to form amides.

-

Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts reactions to introduce the 2-(benzyloxy)benzoyl group onto another aromatic ring.[4]

Applications in Drug Development

The structural motif of this compound is found in various compounds of medicinal interest. Its ability to serve as a scaffold for introducing both an acyl and a benzyloxy group makes it a useful starting material in the synthesis of complex molecules with potential therapeutic applications. Research has suggested that some derivatives may exhibit anti-cancer properties.[4]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound.[4] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn.[4] Due to its reactivity with water, it is crucial to use anhydrous solvents and techniques when handling this reagent to prevent its decomposition.[4]

This technical guide provides a foundational understanding of this compound. For specific applications and detailed experimental procedures, consulting peer-reviewed scientific literature is highly recommended.

References

An In-depth Technical Guide to the Synthesis of 2-(Benzyloxy)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(benzyloxy)benzoyl chloride, a key intermediate in the development of novel pharmaceutical compounds and other fine chemicals. This document outlines the primary synthetic pathway, detailed experimental protocols, and relevant quantitative data to support research and development activities.

Introduction

This compound is a versatile bifunctional molecule containing a reactive acyl chloride group and a protective benzyloxy group. This substitution pattern makes it a valuable building block in organic synthesis, allowing for the introduction of the 2-(benzyloxy)benzoyl moiety into a wide range of molecular scaffolds. Its derivatives are of interest in medicinal chemistry for the synthesis of biologically active compounds.

Synthesis Pathway

The most direct and common pathway for the synthesis of this compound is the conversion of its corresponding carboxylic acid, 2-(benzyloxy)benzoic acid, using a suitable chlorinating agent. This is a standard organic transformation.[1][2][3][4][5][6]

The overall reaction is as follows:

Caption: General synthesis pathway for this compound.

Several chlorinating agents can be employed for this transformation, with thionyl chloride (SOCl₂) and oxalyl chloride being the most common due to the clean removal of byproducts (SO₂, HCl, CO, CO₂).[3][7] Phosphorus pentachloride (PCl₅) is also an effective reagent.[1][3][5][8]

Experimental Protocols

Synthesis of this compound using Thionyl Chloride

This procedure is the most frequently employed method for this type of transformation due to the gaseous nature of its byproducts.[6][13]

Materials:

| Material | Molar Mass ( g/mol ) | Density (g/mL) |

| 2-(Benzyloxy)benzoic Acid | 228.24 | - |

| Thionyl Chloride (SOCl₂) | 118.97 | 1.636 |

| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 |

| Anhydrous Dichloromethane (DCM) | 84.93 | 1.326 |

| Anhydrous Toluene | 92.14 | 0.867 |

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser

-

Dropping funnel

-

Inert gas (Nitrogen or Argon) supply

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, suspend 2-(benzyloxy)benzoic acid (1.0 eq.) in anhydrous dichloromethane or toluene.

-

Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (a few drops).[11]

-

Reagent Addition: Slowly add thionyl chloride (1.5 - 2.0 eq.) to the suspension at room temperature via a dropping funnel. Gas evolution (HCl and SO₂) will be observed.

-

Reaction: Heat the reaction mixture to reflux (approximately 40°C for DCM or 110°C for toluene) and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases. The reaction progress can be monitored by the disappearance of the starting material using Thin Layer Chromatography (TLC).[12]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the corrosive and toxic vapors.[11][13]

-

Purification: The crude this compound can be purified by vacuum distillation.

Synthesis of this compound using Phosphorus Pentachloride

An alternative method involves the use of phosphorus pentachloride.[2][8]

Materials:

| Material | Molar Mass ( g/mol ) |

| 2-(Benzyloxy)benzoic Acid | 228.24 |

| Phosphorus Pentachloride (PCl₅) | 208.24 |

| Anhydrous Diethyl Ether | 74.12 |

Procedure:

-

Reaction Setup: In a dry round-bottom flask, combine 2-(benzyloxy)benzoic acid (1.0 eq.) and phosphorus pentachloride (1.1 eq.) in anhydrous diethyl ether.

-

Reaction: Stir the mixture at room temperature. The reaction is typically exothermic and proceeds with the evolution of hydrogen chloride gas.

-

Work-up: Once the reaction is complete (the solid starting material has dissolved), the solvent and the phosphorus oxychloride byproduct can be removed under reduced pressure.

-

Purification: The resulting crude product can be purified by vacuum distillation.

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Chemical Formula | C₁₄H₁₁ClO₂ |

| Molecular Weight | 246.69 g/mol [2] |

| CAS Number | 4349-62-6[2] |

| Appearance | Expected to be a liquid or low-melting solid |

| Boiling Point | Data not available; vacuum distillation is recommended for purification. |

| Solubility | Soluble in common organic solvents (e.g., DCM, ether, toluene); reacts with water and other protic solvents. |

Visualizations

Experimental Workflow for Thionyl Chloride Method

The following diagram illustrates the key steps in the synthesis of this compound using thionyl chloride.

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Reagents and Products

This diagram illustrates the relationship between the reactants, catalyst, and products in the thionyl chloride mediated synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | 4349-62-6 [chemicalbook.com]

- 4. Sciencemadness Discussion Board - Benzoyl chloride from benzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. 2-Benzylbenzoyl chloride | C14H11ClO | CID 12682362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 4349-62-6 [amp.chemicalbook.com]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0059882) [hmdb.ca]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

An In-depth Technical Guide on the Role of 2-(Benzyloxy)benzoyl Chloride in the Development of Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the chemical reactivity and synthetic applications of 2-(benzyloxy)benzoyl chloride, a key intermediate in the generation of novel therapeutic agents. While direct biological activity of this compound is not extensively documented, its "mechanism of action" is critically understood through its role as a versatile acylating agent for the synthesis of biologically active molecules. This guide will focus on its application in the synthesis of N-benzoyl-2-hydroxybenzamides, a class of compounds with demonstrated antiprotozoal efficacy.

Chemical Mechanism of Action: A Highly Reactive Acylating Agent

This compound's primary mechanism of action in a chemical context is that of a potent electrophile. The electron-withdrawing nature of the carbonyl group and the chlorine atom makes the carbonyl carbon highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in organic synthesis, enabling the introduction of the 2-(benzyloxy)benzoyl moiety onto various molecular scaffolds.

Key reactions include:

-

Amide Formation: Its reaction with primary or secondary amines yields N-substituted amides. This is a fundamental transformation in the synthesis of many pharmaceuticals.

-

Ester Formation: In the presence of alcohols, it readily forms esters.

-

Friedel-Crafts Acylation: It can be used to acylate aromatic rings, forming new carbon-carbon bonds.

Due to its reactivity, this compound is sensitive to moisture and will hydrolyze to 2-(benzyloxy)benzoic acid and hydrochloric acid. Therefore, its handling and use in synthesis require anhydrous conditions.

Application in the Synthesis of Biologically Active N-Benzoyl-2-hydroxybenzamides

A significant application of this compound is in the synthesis of N-benzoyl-2-hydroxybenzamides. These compounds have emerged as a promising class of antiprotozoal agents. The general synthesis involves the acylation of salicylamide with a substituted benzoyl chloride, such as this compound.

Synthetic Pathway

The reaction of this compound with salicylamide in the presence of a base like pyridine leads to the formation of N-(2-(benzyloxy)benzoyl)salicylamide. This reaction is a nucleophilic acyl substitution where the amino group of salicylamide attacks the electrophilic carbonyl carbon of the benzoyl chloride.

Caption: Synthesis of N-(2-(benzyloxy)benzoyl)salicylamide.

Experimental Protocol: General Synthesis of N-Benzoyl-2-hydroxybenzamides[1]

The following is a general procedure for the synthesis of N-benzoyl-2-hydroxybenzamides, adapted from the literature:

-

Reaction Setup: Dissolve salicylamide (1.0 equivalent) in pyridine in a round-bottom flask.

-

Addition of Acyl Chloride: Add the desired substituted benzoyl chloride (e.g., this compound) (1.1 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours.

-

Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water.

-

Acidification: Acidify the mixture with concentrated hydrochloric acid to precipitate the product.

-

Isolation: Collect the precipitate by vacuum filtration, wash with water, and dry.

-

Purification: The crude product can be further purified by crystallization or preparative High-Performance Liquid Chromatography (HPLC).

Biological Mechanism of Action of N-Benzoyl-2-hydroxybenzamides

The N-benzoyl-2-hydroxybenzamide scaffold has demonstrated potent activity against a range of protozoan parasites, including Toxoplasma gondii, Plasmodium falciparum, Trypanosoma species, and Leishmania donovani.[1]

The proposed mechanism of action for this class of compounds involves the disruption of a unique secretory pathway in these parasites.[2][3] This pathway is essential for the trafficking of proteins to specialized organelles that are critical for parasite motility, invasion of host cells, and overall survival. Inhibition of this pathway leads to morphological and functional defects in these secretory organelles, ultimately resulting in parasite death.

Caption: Proposed mechanism of action for N-benzoyl-2-hydroxybenzamides.

Quantitative Data: Antiprotozoal Activity

The biological activity of N-benzoyl-2-hydroxybenzamides has been quantified through in vitro assays. The following table summarizes the 50% inhibitory concentrations (IC50) for a selection of compounds from this class against various protozoan parasites.

| Compound | Substituent on Benzoyl Ring | T. b. rhodesiense IC50 (µM) | T. cruzi IC50 (µM) | L. donovani IC50 (µM) | P. falciparum (K1) IC50 (µM) |

| 1a | 4-Ethyl | > 90 | > 90 | 17.5 | 1.9 |

| 1d | 4-Methoxy | > 90 | > 90 | 0.9 | 1.1 |

| 1k | 3-Amino | 2.0 | > 90 | 1.1 | 0.4 |

| 1r | 4-(Diethylamino) | 1.6 | 17.1 | 1.1 | 0.02 |

| 1ab | 2-Benzyloxy | 2.5 | > 90 | 1.6 | 0.5 |

Data extracted from Stec et al., 2012.[4]

Experimental Protocols: Biological Assays

In Vitro Antiprotozoal Activity Assays[1]

Objective: To determine the IC50 values of the synthesized compounds against various protozoan parasites.

General Procedure:

-

Parasite Culture: Parasites are cultured in appropriate media under standard conditions. For intracellular parasites like T. gondii, host cells are infected.

-

Compound Dilution: The test compounds are serially diluted in the culture medium.

-

Treatment: The parasite cultures are incubated with the various concentrations of the test compounds for a defined period (e.g., 48-72 hours).

-

Viability Assessment: Parasite viability is assessed using a suitable method:

-

For T. gondii, a [³H]-uracil incorporation assay can be used, as the parasite incorporates uracil while the host cells do not.

-

For P. falciparum, a SYBR Green I-based fluorescence assay can be used to quantify parasite DNA.

-

For trypanosomes and Leishmania, resazurin-based assays (e.g., AlamarBlue) are commonly used to measure metabolic activity.

-

-

Data Analysis: The results are expressed as the percentage of parasite growth inhibition compared to untreated controls. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

Conclusion

This compound is a valuable reagent in medicinal chemistry, not for its own biological activity, but as a critical building block for the synthesis of potent therapeutic agents. Its well-defined chemical reactivity allows for the efficient construction of complex molecules, such as the N-benzoyl-2-hydroxybenzamides. This class of compounds has demonstrated significant antiprotozoal activity by targeting a key secretory pathway in these pathogens. Further exploration of derivatives synthesized from this compound and related acyl chlorides holds promise for the development of novel and effective treatments for parasitic diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Novel N-benzoyl-2-hydroxybenzamide disrupts unique parasite secretory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-(Benzyloxy)benzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(Benzyloxy)benzoyl chloride, a key intermediate in organic synthesis. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted data based on the analysis of its chemical structure and comparison with analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers in their analytical endeavors.

Core Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 - 7.9 | Doublet | 1H | Aromatic H adjacent to C=O |

| ~7.6 - 7.2 | Multiplet | 8H | Aromatic Hs |

| ~5.2 | Singlet | 2H | -O-CH₂-Ph |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (acid chloride) |

| ~158 | Aromatic C-O |

| ~136 | Aromatic C (quaternary) |

| ~134 | Aromatic CH |

| ~132 | Aromatic CH |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~121 | Aromatic CH |

| ~114 | Aromatic C (quaternary) |

| ~71 | -O-CH₂-Ph |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2900 - 2800 | Weak | Aliphatic C-H stretch |

| ~1780 - 1740 | Strong | C=O stretch (acid chloride) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | Aryl-O stretch |

| ~1100 | Strong | C-O stretch |

| ~850 - 750 | Strong | C-Cl stretch |

Sample preparation: Thin film on NaCl or KBr plates.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 246/248 | Moderate | [M]⁺ (Molecular ion, with ³⁵Cl/³⁷Cl isotopes) |

| 211 | Moderate | [M-Cl]⁺ |

| 183 | Moderate | [M-Cl-CO]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃). The use of an inert solvent is crucial due to the reactivity of the acyl chloride.

-

Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the range of approximately -1 to 10 ppm.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of approximately 0 to 200 ppm.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

IR Spectroscopy

-

Sample Preparation: As this compound is expected to be a liquid or a low-melting solid, the neat compound can be analyzed as a thin film.

-

Procedure:

-

Place a drop of the sample between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Gently press the plates together to form a thin, uniform film.

-

Mount the plates in the spectrometer's sample holder.

-

-

Data Acquisition:

-

Record the spectrum over the mid-infrared range (typically 4000 to 400 cm⁻¹).

-

Acquire a background spectrum of the clean salt plates before running the sample to subtract any atmospheric or plate-related absorptions.

-

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like an acyl chloride, direct insertion or injection into the ion source is suitable.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This method is effective for fragmenting the molecule and providing a characteristic fragmentation pattern.

-

Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300) to detect the molecular ion and key fragment ions.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for chlorine-containing fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

2-(Benzyloxy)benzoyl chloride reactivity and stability

An In-Depth Technical Guide to the Reactivity and Stability of 2-(Benzyloxy)benzoyl Chloride

Introduction

This compound (CAS No: 4349-62-6) is a versatile bifunctional organic compound featuring both a benzoyl chloride and a benzyloxy ether moiety.[1] Its chemical structure makes it a valuable intermediate in organic synthesis, particularly in the development of complex molecules for pharmaceuticals and materials science. The acyl chloride group serves as a highly reactive site for nucleophilic acyl substitution, while the ortho-benzyloxy group can influence the compound's reactivity and stability.[2] This guide provides a comprehensive overview of the reactivity, stability, synthesis, and handling of this compound for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid or a low-melting solid with a pungent odor.[1] Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 4349-62-6 | [3] |

| Molecular Formula | C₁₄H₁₁ClO₂ | [1][3] |

| Molecular Weight | 246.69 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid or white to yellow sticky oil to solid | [1][4] |

| Odor | Pungent | [1] |

Stability and Storage

The stability of this compound is primarily dictated by the high reactivity of its acyl chloride functional group, which is highly susceptible to hydrolysis.

Moisture Sensitivity and Hydrolysis

Contact with water or atmospheric moisture leads to rapid hydrolysis, yielding 2-(benzyloxy)benzoic acid and corrosive hydrochloric acid gas.[1][5] This degradation not only consumes the reagent but also affects the pH of the reaction medium. Signs of decomposition include a color change to yellow and the evolution of a pungent odor due to HCl formation.[5]

References

In-Depth Technical Guide to the Safe Handling of 2-(Benzyloxy)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-(Benzyloxy)benzoyl chloride (CAS RN: 4349-62-6), a versatile reagent in organic synthesis. Due to the presence of a reactive acyl chloride functional group, this compound necessitates stringent safety protocols to mitigate risks of exposure and ensure its stability. This document outlines the known hazards, proper handling and storage procedures, emergency measures, and an experimental protocol for its use.

Chemical and Physical Properties

This compound is a moisture-sensitive solid. The acyl chloride group is highly reactive, particularly towards nucleophiles such as water, alcohols, and amines.

| Property | Value | Source |

| CAS Number | 4349-62-6 | N/A |

| Molecular Formula | C₁₄H₁₁ClO₂ | N/A |

| Molecular Weight | 246.69 g/mol | N/A |

| Appearance | Colorless to pale yellow solid | [1] |

| Melting Point | 63-68 °C | N/A |

| Boiling Point | 377.3 ± 17.0 °C (Predicted) | N/A |

| Odor | Pungent | [1] |

Hazard Identification and Safety Precautions

This compound is classified as a corrosive and irritating substance. Its primary hazards stem from the reactivity of the acyl chloride group, which can hydrolyze upon contact with moisture to produce hydrochloric acid.

GHS Hazard Statements (Anticipated based on similar compounds):

-

May cause an allergic skin reaction.[4]

-

Harmful if swallowed or in contact with skin.[4]

-

Toxic if inhaled.[4]

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is mandatory:

| PPE | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and fumes that can cause severe eye damage.[2] |

| Hand Protection | Chemical-resistant gloves (e.g., fluorinated rubber). | Prevents skin contact, which can cause severe burns and allergic reactions.[2][4] |

| Skin and Body Protection | A full lab coat, worn over personal clothing, and closed-toe shoes. | Protects against accidental skin contact. |

| Respiratory Protection | Use in a well-ventilated fume hood. If aerosols or vapors are likely to be generated, a NIOSH-approved respirator is required. | Prevents inhalation of corrosive and toxic fumes.[1][5] |

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

| Aspect | Procedure |

| Handling | All manipulations should be carried out in a certified chemical fume hood.[1] Avoid inhalation of dust or vapors. Prevent contact with skin and eyes.[4] Do not eat, drink, or smoke in the handling area.[4] After handling, wash hands and any exposed skin thoroughly. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][6] The recommended storage temperature is 2-8°C. Keep away from moisture, heat, sparks, and open flames.[6] Store separately from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[6] |

Emergency Procedures

| Situation | Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[7] |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |

| Accidental Release | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. |

| Fire Fighting | Use dry chemical, carbon dioxide, or foam extinguishers. Do not use water, as it will react with the acyl chloride to produce hydrochloric acid.[8] Firefighters should wear self-contained breathing apparatus and full protective clothing.[2] |

Reactivity and Decomposition

This compound is a reactive compound, and understanding its reactivity is key to its safe handling and use in synthesis.

-

Hydrolysis: Reacts with water and moisture to form 2-(benzyloxy)benzoic acid and hydrochloric acid. This reaction is exothermic and produces corrosive fumes.[1]

-

Reaction with Nucleophiles: As a typical acyl chloride, it reacts readily with alcohols to form esters and with amines to form amides.[1]

-

Incompatible Materials: Strong oxidizing agents, strong bases, alcohols, and amines.[6]

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and hydrogen chloride gas.[3]

Experimental Protocol: Synthesis of N-(2-hydroxybenzoyl)-2-(benzyloxy)benzamide

The following is a representative experimental protocol for the reaction of this compound with salicylamide.[8]

Objective: To synthesize N-(2-hydroxybenzoyl)-2-(benzyloxy)benzamide.

Materials:

-

Salicylamide

-

This compound

-

Pyridine (refluxing)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve salicylamide in pyridine.

-

Slowly add this compound to the solution.

-

Heat the reaction mixture to reflux.

-

Monitor the progress of the reaction by a suitable method (e.g., Thin Layer Chromatography).

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product can be purified by crystallization or preparative High-Performance Liquid Chromatography (HPLC).

Visualizations

The following diagrams illustrate key logical workflows and potential reaction pathways for this compound.

Caption: Logical workflow for the safe handling of this compound.

Caption: Reactivity and decomposition pathways of this compound.

References

- 1. 2-(Benzyloxy)acetyl chloride | 19810-31-2 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]

- 4. Buy this compound | 4349-62-6 [smolecule.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 2-(Benzyloxy)benzoyl Chloride in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Benzyloxy)benzoyl chloride is a highly versatile bifunctional reagent in organic synthesis, serving as a cornerstone for the construction of complex molecular architectures. Its unique structure, incorporating a reactive acyl chloride and a protected phenol, allows for a range of strategic applications, including the synthesis of key heterocyclic scaffolds and the protection of amine functionalities. This technical guide provides an in-depth exploration of its principal applications, supported by detailed experimental protocols, quantitative data, and mechanistic visualizations to empower researchers in leveraging this reagent for novel molecular design and drug discovery.

Introduction

This compound, with the chemical formula C₁₄H₁₁ClO₂, is an acyl chloride distinguished by the presence of a benzyloxy protecting group ortho to the carbonyl chloride. This arrangement provides a latent phenolic hydroxyl group, which can be unmasked in later synthetic steps, making it a valuable precursor for a variety of important organic molecules. Its utility stems from the high reactivity of the acyl chloride moiety towards nucleophiles, enabling facile acylation reactions, while the benzyl ether offers robust protection that can be selectively removed under specific conditions. This guide will delve into its primary applications in the synthesis of xanthones, dibenzo[b,f][1][2]oxazepines, and its role as a protecting group for amines.

Synthesis of Xanthones

Xanthones, characterized by their dibenzo-γ-pyrone core, are a class of oxygenated heterocyclic compounds with a wide array of pharmacological activities. The synthesis of xanthones often involves an intramolecular Friedel-Crafts acylation of a suitably substituted diaryl ether. This compound serves as an excellent starting material for this transformation by first undergoing a Friedel-Crafts acylation with a phenolic partner, followed by debenzylation and subsequent intramolecular cyclization.

General Reaction Pathway

The synthesis of the xanthone scaffold using this compound typically proceeds through a two-step sequence. The first step involves the O-acylation of a phenol with this compound to form a diaryl ester. This ester is then rearranged and cyclized under Friedel-Crafts conditions to furnish the xanthone core. Subsequent debenzylation reveals the hydroxylated xanthone.

Caption: General workflow for the synthesis of xanthones.

Experimental Protocol: Synthesis of a Substituted Xanthone

Step 1: Synthesis of 2-(Benzyloxy)phenyl 4-methylbenzoate

-

To a stirred solution of p-cresol (1.2 eq.) and pyridine (1.5 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the diaryl ester.

Step 2: Intramolecular Friedel-Crafts Acylation and Debenzylation

-

To a stirred suspension of anhydrous AlCl₃ (3.0 eq.) in 1,2-dichloroethane at 0 °C, add a solution of the diaryl ester (1.0 eq.) from Step 1 in 1,2-dichloroethane dropwise.

-

Heat the reaction mixture to 80 °C and stir for 6 hours.

-

Cool the mixture to room temperature and pour it onto crushed ice with concentrated HCl.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

-

Concentrate the solvent and treat the residue with a solution of HBr in acetic acid to effect debenzylation.

-

Neutralize the mixture and extract the product with ethyl acetate.

-

Purify by column chromatography to obtain the target xanthone.

Quantitative Data

| Step | Reactants | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | This compound, p-cresol | 2-(Benzyloxy)phenyl 4-methylbenzoate | Pyridine | DCM | 0 to RT | 12 | ~85-95 |

| 2 | 2-(Benzyloxy)phenyl 4-methylbenzoate | Substituted Xanthone | AlCl₃, HBr/AcOH | 1,2-dichloroethane | 80 | 6 | ~60-75 |

Synthesis of Dibenzo[b,f][1][2]oxazepines

Dibenzo[b,f][1][2]oxazepine derivatives are an important class of compounds in medicinal chemistry, with some exhibiting antipsychotic and antidepressant activities. A common synthetic route involves the acylation of a 2-aminophenol followed by an intramolecular cyclization. This compound is an ideal reagent for this purpose, providing the necessary acyl fragment with a protected hydroxyl group for subsequent ring closure.

General Reaction Pathway

The synthesis begins with the N-acylation of a 2-aminophenol with this compound to form an N-(2-hydroxyphenyl)-2-(benzyloxy)benzamide intermediate. This is followed by debenzylation to unmask the phenolic hydroxyl group, and subsequent intramolecular cyclization, often under acidic or basic conditions, to yield the dibenzo[b,f][1][2]oxazepin-11(10H)-one core.

Caption: General workflow for dibenzo[b,f][1][2]oxazepine synthesis.

Experimental Protocol: Synthesis of a Dibenzo[b,f][1][2]oxazepin-11(10H)-one

Step 1: N-Acylation of 2-Aminophenol

-

In a round-bottom flask, dissolve the 2-aminophenol derivative (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with saturated NaHCO₃ solution and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify by column chromatography to yield the N-acylated product.

Step 2: Debenzylation and Cyclization

-

Dissolve the N-acylated product (1.0 eq.) in ethanol.

-

Add 10% Pd/C catalyst (10 mol%).

-

Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 24 hours.

-

Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

-

Dissolve the crude debenzylated intermediate in toluene containing a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture at reflux with a Dean-Stark trap to remove water.

-

After completion of the reaction (monitored by TLC), cool the mixture and wash with saturated NaHCO₃ solution.

-

Dry the organic layer, concentrate, and purify by recrystallization or column chromatography to obtain the final product.

Quantitative Data

| Step | Reactants | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | This compound, 2-Aminophenol | N-(2-hydroxyphenyl)-2-(benzyloxy)benzamide | Triethylamine | THF | 0 to RT | 16 | ~80-90 |

| 2 | N-(2-hydroxyphenyl)-2-(benzyloxy)benzamide | Dibenzo[b,f][1][2]oxazepin-11(10H)-one | Pd/C, p-TSA | Ethanol, Toluene | RT, Reflux | 24, 8 | ~70-85 |

2-(Benzyloxy)benzoyl Group as a Protecting Group for Amines

The 2-(benzyloxy)benzoyl group can be employed as a protecting group for primary and secondary amines. The acylation proceeds readily to form a stable amide linkage. A key advantage of this protecting group is that the benzyloxy moiety can be cleaved to reveal a hydroxyl group, which can then participate in intramolecular reactions or be used as a handle for further functionalization.

Protection and Deprotection Strategy

The protection of an amine is achieved by a standard N-acylation reaction with this compound. The deprotection of the benzyl group is typically performed via catalytic hydrogenation, which is a mild and efficient method.

Caption: Protection and debenzylation of an amine.

Experimental Protocol: Protection and Debenzylation of an Amine

Protection (N-Acylation):

-

Dissolve the amine (1.0 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Add this compound (1.1 eq.) dropwise.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Wash the reaction with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify by column chromatography if necessary.

Debenzylation:

-

Dissolve the N-(2-(benzyloxy)benzoyl)amine (1.0 eq.) in methanol.

-

Add a catalytic amount of 10% Pd/C.

-

Stir the suspension under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).

-

Filter the catalyst through Celite and evaporate the solvent to obtain the deprotected product.

Quantitative Data

| Step | Substrate | Product | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Protection | Benzylamine | N-Benzyl-2-(benzyloxy)benzamide | DIPEA | DCM | 0 to RT | 4-6 | >90 |

| Debenzylation | N-Benzyl-2-(benzyloxy)benzamide | N-Benzyl-2-hydroxybenzamide | 10% Pd/C | Methanol | RT | 12-24 | >95 |

Conclusion

This compound is a powerful and versatile reagent in organic synthesis, enabling the efficient construction of complex heterocyclic systems like xanthones and dibenzo[b,f][1][2]oxazepines. Its utility as a protecting group for amines further expands its synthetic potential. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore and exploit the full potential of this valuable building block in their synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry and drug discovery.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-(Benzyloxy)benzoyl Chloride Derivatives and Analogs

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate, and its derivatives and analogs. The document covers its synthesis, chemical properties, reactivity, and applications in medicinal chemistry and polymer science, with a focus on detailed experimental protocols and structure-activity relationships.

Introduction

This compound is an organic compound featuring a benzoyl chloride moiety substituted with a benzyloxy group at the ortho position. Its chemical structure, combining a reactive acyl chloride functional group with a protective benzyloxy group, makes it a valuable building block in organic synthesis. It serves as a key precursor for introducing the 2-(benzyloxy)benzoyl group into various molecular scaffolds, which is of particular interest in the development of novel therapeutic agents and functional materials. The reactivity of the acyl chloride allows for facile reactions with a wide range of nucleophiles, while the benzyloxy group can be strategically removed to reveal a hydroxyl group, adding another layer of synthetic versatility.

Synthesis of this compound

The most common method for the synthesis of this compound is through the chlorination of 2-(benzyloxy)benzoic acid. Reagents such as thionyl chloride (SOCl₂) and phosphorus(V) chloride (PCl₅) are frequently employed for this transformation.

General Synthesis Workflow

The synthesis of this compound from its corresponding carboxylic acid is a standard procedure in organic chemistry. The following diagram illustrates the general workflow.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis using Phosphorus(V) Chloride

This protocol details the synthesis of this compound from 2-(benzyloxy)benzoic acid using phosphorus(V) chloride in diethyl ether.

Materials:

-

2-(Benzyloxy)benzoic acid

-

Phosphorus(V) chloride (PCl₅)

-

Diethyl ether (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(benzyloxy)benzoic acid in anhydrous diethyl ether.

-

Cool the stirred solution to 0°C using an ice-water bath.

-

Slowly add phosphorus(V) chloride (1.1 equivalents) to the solution in portions.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Remove the solvent and volatile byproducts under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be used in the next step without further purification or can be purified by distillation under reduced pressure.[1]

Chemical Properties and Data

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 4349-62-6 |

| Molecular Formula | C₁₄H₁₁ClO₂ |

| Molecular Weight | 246.69 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Pungent |

| Reactivity | Sensitive to moisture |

Data sourced from ChemicalBook and PubChem.[1][2]

Reactivity and Mechanism

This compound is a typical acyl chloride and undergoes reactions common to this class of compounds. It readily reacts with nucleophiles such as water, alcohols, and amines to form carboxylic acids, esters, and amides, respectively.[3][4] It can also participate in Friedel-Crafts acylation reactions with aromatic compounds.[3][4]

The ortho-benzyloxy group can influence the reactivity of the acyl chloride through neighboring group participation (anchimeric assistance).[5] This involves the intramolecular attack of the ethereal oxygen on the electrophilic carbonyl carbon, leading to the formation of a cyclic oxonium ion intermediate. This intermediate is then attacked by an external nucleophile.[5]

Caption: Proposed mechanism involving anchimeric assistance.[5]

Applications in Drug Development: N-Benzoyl-2-hydroxybenzamide Derivatives

A significant application of this compound is in the synthesis of N-benzoyl-2-hydroxybenzamides, which have shown promising activity against various protozoan parasites, including Plasmodium falciparum (the causative agent of malaria), trypanosomes, and Leishmania.[6][7]

Synthesis of N-(2-(Benzyloxy)benzoyl)salicylamide

The synthesis involves the reaction of this compound with salicylamide in pyridine.[6]

Experimental Protocol:

-

Dissolve salicylamide (1.0 equivalent) in refluxing pyridine.

-

Add this compound (1.0 equivalent) to the solution.

-

Continue refluxing the reaction mixture for a specified period (e.g., 4 hours).

-

After completion, cool the mixture and pour it into ice-water.

-

The crude product precipitates and is collected by filtration.

-

The product can be purified by crystallization or preparative HPLC.[6]

-

A subsequent debenzylation step (e.g., catalytic hydrogenation) can be performed to yield the final N-benzoyl-2-hydroxybenzamide.[6]

Structure-Activity Relationship (SAR)

Studies on N-benzoyl-2-hydroxybenzamides have revealed key structural features that influence their biological activity.[7]

| Compound/Modification | Biological Activity | Reference |

| N-(4-ethylbenzoyl)-2-hydroxybenzamide | Moderately active against T. gondii | [7] |

| Compound 1r (N-(4-(diethylamino)benzoyl)-2-hydroxybenzamide) | 21-fold more active than chloroquine against a chloroquine-resistant strain of P. falciparum | [6][7] |

| Compound 1d | Excellent anti-leishmanial activity | [6][7] |

The general workflow for SAR studies is depicted below.

Caption: General workflow for structure-activity relationship studies.[7]

Potential Applications in Polymer Chemistry

While not extensively documented, the structure of this compound suggests its potential use as an initiator in controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP).[8] The benzylic chloride can be activated by a copper(I) catalyst to initiate polymerization.[8] Furthermore, the benzyloxy group can serve as a protecting group for a hydroxyl functionality, which can be cleaved post-polymerization to yield phenol-terminated polymers.[8] These functional polymers have potential applications in drug delivery and surface grafting.[8]

General Experimental Protocol for ATRP (using an analog)

This protocol describes a general procedure for the ATRP of styrene using a benzyl chloride-type initiator.[8]

Materials:

-

Styrene (monomer)

-

1-Phenylethyl chloride (initiator analog)

-

Copper(I) chloride (CuCl) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anisole (solvent)

Procedure:

-

Add CuCl to a Schlenk flask and purge with an inert gas (e.g., nitrogen).

-

Add anisole, PMDETA, and styrene to the flask.

-

Prepare a solution of the initiator in anisole.

-

Inject the initiator solution into the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 110°C) to start the polymerization.

-

After the desired time or conversion, terminate the polymerization by cooling and exposing the mixture to air.

-

The polymer can be purified by precipitation in a non-solvent like methanol.[8]

Deprotection of the Benzyloxy Group

The benzyloxy group on the resulting polymer can be removed by catalytic hydrogenation.[8]

Experimental Protocol:

-

Dissolve the benzyloxy-terminated polymer in a suitable solvent (e.g., THF).

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere until the deprotection is complete (monitor by NMR or TLC).

-

Filter the mixture to remove the catalyst.

-

Remove the solvent under reduced pressure to obtain the phenol-terminated polymer.[8]

The pathway from the initiator to a functional polymer is illustrated below.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C14H11ClO2 | CID 10999355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 4349-62-6 [smolecule.com]

- 4. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 2-(Benzyloxy)benzoyl Chloride: A Versatile Building Block for Chemical Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyloxy)benzoyl chloride is a valuable and versatile bifunctional molecule that serves as a key building block in organic synthesis. Its unique structure, incorporating a reactive acyl chloride and a stable benzyl ether, allows for a wide range of chemical transformations, making it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The presence of the benzyloxy group offers steric and electronic modulation, as well as the potential for deprotection to reveal a phenolic hydroxyl group, further enhancing its synthetic utility. This technical guide provides an in-depth overview of the chemical properties, synthesis, and key applications of this compound, complete with experimental protocols and quantitative data to support its use in research and development.

Chemical and Physical Properties

This compound is a solid at room temperature with a characteristic pungent odor. It is sensitive to moisture and should be handled in a dry, inert atmosphere to prevent hydrolysis to 2-(benzyloxy)benzoic acid.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4349-62-6 | [1] |

| Molecular Formula | C₁₄H₁₁ClO₂ | [1] |

| Molecular Weight | 246.69 g/mol | [1] |

| Melting Point | 63-68 °C | N/A |

| Boiling Point | 377.3±17.0 °C (Predicted) | N/A |

| Density | 1.230±0.06 g/cm³ (Predicted) | N/A |

| Appearance | Solid | N/A |

| Storage Temperature | 2-8 °C | N/A |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons of both the benzoyl and benzyl groups (typically in the range of 7.0-8.2 ppm), and a characteristic singlet for the benzylic methylene protons (-CH₂-) around 5.2 ppm. |

| ¹³C NMR | Resonances for the carbonyl carbon (around 168 ppm), aromatic carbons (110-140 ppm), and the benzylic methylene carbon (around 70 ppm). |

| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching of the acyl chloride, typically in the region of 1770-1800 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present. |

| Mass Spectrometry | The molecular ion peak (M⁺) at m/z 246. A prominent fragment ion would be expected at m/z 91, corresponding to the benzyl cation ([C₇H₇]⁺). Another significant fragment would be the benzoyl cation with the benzyloxy substituent. |

Synthesis of this compound

This compound is most commonly synthesized from its corresponding carboxylic acid, 2-(benzyloxy)benzoic acid, using a chlorinating agent.

Experimental Protocol: Synthesis from 2-(Benzyloxy)benzoic Acid

Objective: To synthesize this compound from 2-(benzyloxy)benzoic acid using thionyl chloride.

Materials:

-

2-(Benzyloxy)benzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane (DCM)

-

Dry glassware

-